Fluorination-Driven Lipophilicity Modulation: LogP Comparison vs. Non-Fluorinated Analog
The incorporation of a single fluorine atom at the C3 position of 4-(Dibenzylamino)-3-fluoro-2-methyl-2-butanol (CAS 2108176-83-4) significantly increases its lipophilicity compared to its non-fluorinated analog, 4-(Dibenzylamino)-2-methylbutan-2-ol (C19H25NO, MW: 283.41 g/mol) . The target fluorinated compound exhibits a calculated logP of 2.95 [1]. While a directly measured logP for the non-fluorinated analog is not available, the trend of fluorination increasing logP is well-established for this class of compounds [2], enhancing membrane permeability and potentially improving pharmacokinetic profiles in drug candidates.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP = 2.95 (calculated) |
| Comparator Or Baseline | Non-fluorinated analog 4-(Dibenzylamino)-2-methylbutan-2-ol (logP not measured, but expected lower) |
| Quantified Difference | Not directly quantified; inferred class-level difference due to fluorine substitution |
| Conditions | Calculated using ChemAxon software Marvin 19.1.0 [1] |
Why This Matters
Higher lipophilicity (logP) is a key driver for improved membrane permeability and bioavailability, making the fluorinated compound a more suitable scaffold for CNS and oral drug discovery programs.
- [1] PMC. (2021). Table 3: Physicochemical properties. In Pharmaceutics, 13(10), 1626. https://pmc.ncbi.nlm.nih.gov/articles/PMC8540544/table/pharmaceutics-13-01626-t003/ View Source
- [2] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. https://doi.org/10.1002/cbic.200300869 View Source
